molecular formula C23H27FN2O2S B1672119 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole CAS No. 158848-32-9

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

Cat. No. B1672119
M. Wt: 414.5 g/mol
InChI Key: BANYJBHWTOJQDU-GDLZYMKVSA-N
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Description

Synthesis Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C23H27FN2O2S . The IUPAC name is 3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole . The molecular weight is 414.539 .


Chemical Reactions Analysis

Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds demonstrates the significance of protecting groups in indole derivatives for targeted chemical reactions. For instance, the synthesis of AM-694, involving the protection of the indole group with benzenesulfonyl chloride, highlights a method to avoid the high requirements of anhydrous and anaerobic conditions typically needed when using RMgX reagent. This method offers advantages in simplicity, low cost, and high yield, suggesting potential applications in the synthesis of related compounds for research and therapeutic use (Yao Cheng, 2012).

Structural and Activity Relationship Studies

Research on the binding affinity to the dopamine transporter (DAT) of N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine reveals that the presence of an electron-withdrawing group in the C(4)-position of the N-benzyl group is beneficial for DAT binding. This finding could guide the design of new compounds with enhanced specificity and efficacy for targeting the DAT, indicating the therapeutic potential in disorders related to dopamine dysregulation (E. Greiner, T. Prisinzano, et al., 2003).

Corrosion Inhibition

The study on 3-(phenylsulfinyl)indoles for corrosion inhibition in acidic media demonstrates their effectiveness in forming self-assembled films on iron, significantly inhibiting corrosion. This research suggests applications of similar compounds in protecting metal surfaces, contributing to materials science and engineering by offering new solutions for corrosion protection (Y. Liu, Zhuo Wang, et al., 2022).

Organic Electronics

In the field of organic electronics, the modification of poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine hydrochloride enhances its work function and conductivity. This improved PEDOT:PSS variant shows potential in increasing the efficiency of organic solar cells, indicating the utility of related compounds in developing more efficient energy harvesting devices (M. Zeng, Xiaojing Wang, et al., 2020).

properties

IUPAC Name

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2S/c1-28-23(17-29(27)20-5-3-2-4-6-20)10-13-26(14-11-23)12-9-18-16-25-22-8-7-19(24)15-21(18)22/h2-8,15-16,25H,9-14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANYJBHWTOJQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)CCC2=CNC3=C2C=C(C=C3)F)CS(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393749
Record name 5-Fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]-1-piperidinyl]ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole

CAS RN

158848-32-9
Record name 5-Fluoro-3-[2-[4-methoxy-4-[[(R)-phenylsulfinyl]methyl]-1-piperidinyl]ethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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